molecular formula C13H9ClN2O B12065492 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile

Cat. No.: B12065492
M. Wt: 244.67 g/mol
InChI Key: FYWGPAWOXBJCTN-UHFFFAOYSA-N
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Description

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H8ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a benzyloxy group at the 5-position, a chlorine atom at the 6-position, and a nitrile group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile typically involves the reaction of 2-chloro-5-nitropyridine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group can enhance the binding affinity of the compound to its target, while the nitrile group can participate in hydrogen bonding or other interactions. The chlorine atom can influence the electronic properties of the pyridine ring, affecting the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile is unique due to the presence of both the benzyloxy and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

6-chloro-5-phenylmethoxypyridine-2-carbonitrile

InChI

InChI=1S/C13H9ClN2O/c14-13-12(7-6-11(8-15)16-13)17-9-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

FYWGPAWOXBJCTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C#N)Cl

Origin of Product

United States

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